molecular formula C8H13BrClN3 B12305893 rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, cis

rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, cis

Cat. No.: B12305893
M. Wt: 266.56 g/mol
InChI Key: UZXOYWHPXCQZET-UHFFFAOYSA-N
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Description

rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, cis: is a synthetic organic compound that features a cyclopentane ring substituted with a bromo-pyrazole moiety and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, cis typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyclopentane ring: Starting from a suitable cyclopentane precursor, functional groups are introduced through various reactions such as halogenation or nitration.

    Introduction of the pyrazole ring: The pyrazole ring can be synthesized separately and then attached to the cyclopentane ring through a coupling reaction.

    Amination: The amine group is introduced through nucleophilic substitution or reductive amination.

    Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyrazole.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium thiolate (NaSR), sodium azide (NaN₃), or sodium alkoxide (NaOR) under appropriate conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrogen-substituted pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, cis would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S)-2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, cis
  • rac-(1R,2S)-2-(4-fluoro-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, cis
  • rac-(1R,2S)-2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, cis

Uniqueness

The uniqueness of rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, cis lies in the presence of the bromo-pyrazole moiety, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, or methyl analogs.

Properties

Molecular Formula

C8H13BrClN3

Molecular Weight

266.56 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)cyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C8H12BrN3.ClH/c9-6-4-11-12(5-6)8-3-1-2-7(8)10;/h4-5,7-8H,1-3,10H2;1H

InChI Key

UZXOYWHPXCQZET-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)N2C=C(C=N2)Br)N.Cl

Origin of Product

United States

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